2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde

Lipophilicity logP logD

Sourcing building blocks with inconsistent tautomeric profiles forces re-validation of entire synthetic routes. 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde eliminates this risk as a dual-reactivity aldehyde input: • Pyridone nucleophile + aldehyde condensation via 2-oxo/2-hydroxy tautomeric switching • pH-dependent LogD modulation (1.35→0.87) for permeability-tunable libraries • 97% benchmark synthetic yield supports accurate cost-of-goods projections Single input replaces multiple analogs-reliable supply from BenchChem.

Molecular Formula C7H4F3NO2
Molecular Weight 191.11 g/mol
CAS No. 129904-48-9
Cat. No. B145663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde
CAS129904-48-9
Molecular FormulaC7H4F3NO2
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1C(F)(F)F)C=O
InChIInChI=1S/C7H4F3NO2/c8-7(9,10)5-1-4(3-12)6(13)11-2-5/h1-3H,(H,11,13)
InChIKeyRFGNOPWHPRCTPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde: Dual-Functional Building Block


2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde (CAS 129904-48-9), systematically named 2-hydroxy-5-(trifluoromethyl)pyridine-3-carbaldehyde, is a heterocyclic aldehyde building block belonging to the trifluoromethylpyridine (TFMP) class . With a molecular formula of C₇H₄F₃NO₂ and molecular weight of 191.11 g·mol⁻¹, it features three pharmacologically and synthetically relevant functional groups: a 2-hydroxy (2-oxo in its pyridone tautomer), a 5-trifluoromethyl, and a 3-formyl group . This substitution pattern imparts a unique combination of a hydrogen-bond donor, a strongly electron-withdrawing group, and a reactive carbonyl, making it an intermediate of choice for constructing complex heterocyclic scaffolds in medicinal chemistry and agrochemical research .

Workflow Heterocyclic scaffold construction and medicinal chemistry library synthesis
Selection Logic Dual-reactivity handle: tunable H-bond donor and pH-dependent lipophilicity for programmable physicochemical profiles
Procurement Context Building block with tautomeric switching capability for synthesis of fused heterocyclic systems

Why Generic Substitution Fails


The 2-hydroxy group in 2-hydroxy-5-(trifluoromethyl)nicotinaldehyde is not a spectator substituent; it fundamentally alters the compound's lipophilicity profile, hydrogen-bonding capacity, and tautomeric equilibrium relative to its closest analogs . The non-hydroxylated congener 5-(trifluoromethyl)nicotinaldehyde (CAS 131747-67-6) lacks both the H-bond donor and the pH-dependent LogD modulation that the 2-hydroxy/2-oxo tautomeric pair provides, thereby precluding its use in synthetic sequences that require transient protection of the 2-position or in biological targets where a donor interaction is essential . Substituting the 2-hydroxy with a chloro (CAS 934279-60-4) or methoxy (CAS 1211519-38-8) group shifts LogP upward by >0.6 units and eliminates the tautomeric switching capability, which directly impacts aqueous solubility, membrane permeability in cell-based assays, and the regioselectivity of subsequent electrophilic substitutions [1]. Consequently, generic substitution of any of these analogs without experimental re-validation of the entire synthetic route or biological screening cascade is a scientifically unsound procurement decision.

!
Non-hydroxylated analog

5-(Trifluoromethyl)nicotinaldehyde lacks the H-bond donor and pH-dependent LogD modulation, which may fundamentally alter synthetic route selectivity and biological recognition.

!
2-Chloro or 2-Methoxy analogs

Shifting LogP upward by >0.6 units and eliminating tautomeric switching may impact aqueous solubility and regioselectivity in subsequent reactions; re-validation of the entire synthetic route is a requirement.

Quantitative Evidence: 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde vs Analogs


pH-Dependent LogD Modulation

The 2-hydroxy group endows 2-hydroxy-5-(trifluoromethyl)nicotinaldehyde with a strongly pH-dependent LogD profile that is absent in its non-hydroxylated analog. The target compound has a predicted ACD/LogP of 1.90, an ACD/LogD of 1.35 at pH 5.5 (protonated form dominates), and an ACD/LogD of 0.87 at pH 7.4 (deprotonated, more hydrophilic form) . In contrast, 5-(trifluoromethyl)nicotinaldehyde (CAS 131747-67-6) has a reported LogP of 1.80 and a constant LogP of ~1.35 regardless of pH because it lacks an ionizable group . The 2-chloro analog (CAS 934279-60-4) has a LogP of 2.57, which is >0.6 log units higher and pH-independent, leading to consistently higher lipophilicity and lower aqueous solubility [1]. This means the target compound's ionizable hydroxyl group provides a 'tunable' hydrophilicity that can be exploited during liquid-liquid extraction, chromatographic purification, or to control cell permeability in biological assays.

pH-Dependent LogD
Cross-study comparable
Target LogD: 1.35 (pH 5.5) / 0.87 (pH 7.4)
ΔLogD = 0.48; ΔLogP vs 2-Cl analog = -0.67
Reported pH-dependent lipophilicity modulation supports programmable solubility control.
Predicted values (ACD/Labs); direct experimental validation recommended.
Lipophilicity logP logD Drug-likeness Permeability

Hydrogen-Bond Donor Capacity

2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde possesses 1 hydrogen-bond donor (the 2-OH group) and 3 H-bond acceptors (N, O of aldehyde, O of 2-OH/2-oxo), as computed from its structure . Its primary comparator, 5-(trifluoromethyl)nicotinaldehyde (CAS 131747-67-6), has 0 H-bond donors and only 2 acceptors . The presence of a donor group enables: (i) selective O-alkylation or O-acylation to introduce protecting groups or prodrug moieties; (ii) direct participation in hydrogen-bond-directed molecular recognition in biological systems; and (iii) tautomeric switching to the 2-pyridone form (2-oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carbaldehyde), which alters the electronic character of the pyridine ring and can redirect regioselectivity in electrophilic aromatic substitution . The non-hydroxylated analog cannot participate in any of these transformations without prior C-H functionalization, which typically requires transition-metal catalysis and is not regiospecific for the 2-position.

H-Bond Donor Capacity
Class-level inference
Target: 1 donor, 3 acceptors
vs non-hydroxylated: 0 donors, 2 acceptors
Enables O-functionalization and H-bond-directed recognition context, absent in comparator.
Structural inference; synthesis route compatibility should be verified.
Hydrogen-bond donor Synthetic versatility Medicinal chemistry Target engagement

High-Yield Synthetic Route

A documented synthesis route for 2-hydroxy-5-(trifluoromethyl)nicotinaldehyde employing 2-hydroxy-3-bromo-5-(trifluoromethyl)pyridine and N,N-dimethylformamide (DMF) delivers the target compound in approximately 97% yield . An alternative route via DMF alone gives a lower yield of approximately 77% . While directly comparable yield data for the non-hydroxylated analog 5-(trifluoromethyl)nicotinaldehyde under identical conditions are not publicly available, the 97% yield benchmark provides a quantitative productivity metric for procurement calculations: assuming a material cost baseline of $X per gram of starting material, the high-yield route minimizes waste and purification burden. For context, the 2-chloro analog (CAS 934279-60-4) is typically offered at 95–97% purity by commercial vendors, but its synthesis yields are not publicly disclosed in primary literature . The 20-percentage-point yield advantage of the preferred route over the alternative route (97% vs 77%) translates to a ~26% reduction in raw material cost per unit of final product.

Synthetic Yield
Data to verify
Preferred route: ~97% yield
Alternative route: ~77% yield
Reported high-yield route may support procurement cost estimation.
Source-specific review advised; direct comparator data not publicly available.
Synthetic yield Process chemistry Cost efficiency Scale-up

Polar Surface Area and Membrane Permeability

The topological polar surface area (TPSA) of 2-hydroxy-5-(trifluoromethyl)nicotinaldehyde is 50.19 Ų (ChemScene) or 50 Ų (ChemSpider) . In comparison, 5-(trifluoromethyl)nicotinaldehyde (CAS 131747-67-6) has a TPSA of 29.96 Ų . The ~20 Ų higher TPSA of the target compound arises from the additional oxygen atom of the 2-hydroxy/2-oxo group. In medicinal chemistry, TPSA is inversely correlated with passive membrane permeability and blood-brain barrier penetration; compounds with TPSA < 60 Ų are generally considered to have good oral bioavailability, while those with TPSA < 90 Ų are more likely to be CNS-penetrant. The target compound's TPSA of 50 Ų remains well within the favorable range for oral bioavailability, but the additional polarity relative to the non-hydroxylated analog may reduce nonspecific binding to plasma proteins and improve aqueous solubility of derived compounds [1]. The 2-chloro analog has a TPSA of 29.96 Ų (identical to the non-hydroxylated analog, as chlorine contributes minimally to PSA), meaning the target compound offers a distinct polarity profile not achievable with halogen-substituted alternatives.

Polar Surface Area
Cross-study comparable
Target TPSA: 50.19 Ų
ΔTPSA vs non-hydroxylated: +20.2 Ų
Higher polarity increment may be exploited to tune derived lead compound profiles.
Computed values; correlation with membrane permeability is context-dependent.
Polar surface area Membrane permeability Blood-brain barrier Drug design

Boiling Point and Purification Selectivity

The predicted boiling point of 2-hydroxy-5-(trifluoromethyl)nicotinaldehyde is 290 °C at 760 mmHg (chemsrc) or 291.4±35.0 °C (ChemSpider/ACD) . In contrast, 5-(trifluoromethyl)nicotinaldehyde boils at 201.2±35.0 °C and 2-chloro-5-(trifluoromethyl)nicotinaldehyde at approximately 233.8 °C [1]. The ~88 °C higher boiling point of the target compound relative to its non-hydroxylated analog is attributed to intermolecular hydrogen bonding via the 2-OH group, which increases the enthalpy of vaporization (ΔHvap = 55.2±3.0 kJ/mol for target) . This boiling point difference is large enough to permit separation of the target compound from the non-hydroxylated analog by fractional distillation should they be present as a mixture, and also implies different handling requirements during solvent evaporation and scale-up. The melting point of the target compound is predicted at 107.12 °C (Mean or Weighted MP, EPISuite), indicating it is a solid at room temperature, whereas the 2-chloro analog is a liquid (light yellow liquid per CymitQuimica) , which has implications for storage, handling, and formulation.

Boiling Point & State
Cross-study comparable
Target bp: ~290 °C (solid)
Δbp vs non-hydroxylated: +88.8 °C
Reported boiling point and physical state differences influence purification and scale-up protocols.
Predicted values; experimental determination is advised for process development.
Boiling point Purification Distillation Process chemistry

Application Scenarios: 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde


Tautomer-Dependent Heterocyclic Library Synthesis

The 2-hydroxy/2-oxo tautomeric equilibrium allows 2-hydroxy-5-(trifluoromethyl)nicotinaldehyde to serve as a dual-reactivity building block: the 2-oxo form acts as a pyridone nucleophile, while the aldehyde undergoes condensation, reductive amination, or Knoevenagel reactions. This dual reactivity is exploited in the construction of fused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines, naphthyridines) where the tautomeric state can be locked by the choice of reaction conditions . The non-hydroxylated analog lacks this tautomeric switching capability, limiting its application to aldehyde-centric chemistry only .

Fine-Tuned Lipophilicity for CNS and Oral Bioavailability

The pH-dependent LogD profile (LogD 1.35 at pH 5.5 vs 0.87 at pH 7.4) makes this compound an attractive aldehyde input for medicinal chemists designing libraries where ionization-state-dependent permeability is desirable . The 2-chloro analog, with a LogP of 2.57 and no pH-dependent modulation, is less suitable for programs where lower lipophilicity correlates with reduced off-target binding (e.g., kinase inhibitor programs) [1].

Large-Scale Synthesis with Yield and Cost Efficiency

The documented 97% yield for the preferred synthetic route (2-hydroxy-3-bromo-5-(trifluoromethyl)pyridine + DMF) provides a benchmark for cost-of-goods calculations in process chemistry . Procurement teams can use this yield as a baseline to evaluate custom synthesis proposals and to negotiate pricing with suppliers, particularly when scaling from gram to kilogram quantities.

Agrochemical Development with H-Bond-Directed Activity

Trifluoromethylpyridine derivatives are privileged scaffolds in agrochemicals (e.g., fluazifop-butyl derivatives). The presence of the 2-hydroxy group enables hydrogen-bond interactions with target enzyme active sites that the non-hydroxylated and 2-chloro analogs cannot replicate [2]. This property is critical for the development of selective herbicides or fungicides where a specific H-bond donor-acceptor pattern is required for target engagement.

Application
Selection Property
Validation Focus
Tautomer-dependent heterocyclic library synthesis
Dual-reactivity building block (pyridone/aldehyde)
Reaction condition-dependent tautomer locking
Fine-tuned lipophilicity for CNS and oral bioavailability studies
pH-dependent LogD modulation
Permeability and off-target binding correlation
Large-scale synthesis cost evaluation
Reported high-yield route benchmark (~97%)
Yield reproducibility and raw material cost verification
Agrochemical scaffold with H-bond-directed activity
Single H-bond donor availability
Target enzyme active-site interaction studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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